1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine
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Description
1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine is the GABA receptor . The GABA receptor is a type of neurotransmitter receptor that plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s interaction with the GABA receptor affects the GABAergic neurotransmission pathway. This pathway is responsible for inhibitory neurotransmission in the central nervous system. The compound’s action on this pathway can lead to changes in neuronal excitability and neurotransmission .
Result of Action
The molecular and cellular effects of 1-Ethyl-4-({4’-methyl-[1,1’-biphenyl]-4-yl}sulfonyl)piperazine’s action include the hyperpolarization of nerve endings and the subsequent paralysis of the worm . This indicates that the compound may have potential use in the treatment of parasitic worm infections.
Properties
IUPAC Name |
1-ethyl-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-3-20-12-14-21(15-13-20)24(22,23)19-10-8-18(9-11-19)17-6-4-16(2)5-7-17/h4-11H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOOPEDJLUIBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.